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molecular formula C4H5F3O2 B116455 Ethyl trifluoroacetate CAS No. 383-63-1

Ethyl trifluoroacetate

Cat. No. B116455
M. Wt: 142.08 g/mol
InChI Key: STSCVKRWJPWALQ-UHFFFAOYSA-N
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Patent
US04382897

Procedure details

Into the experimental apparatus described in Example 1, 2 g HgSO4 and 10 g BBr3 are added. A solution of 93.7 g CF3CCl3, 162 g SO3 and 4 g H2SO4 are added in drops. The trifluoroacetylchloride leaving the reflux condenser is passed through a wash flask with H2SO4 and subsequently fed into a reaction vessel with ethanol. In the process, trifluoracetic acid ethylester is formed.
[Compound]
Name
HgSO4
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
93.7 g
Type
reactant
Reaction Step Three
Name
Quantity
4 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
B(Br)(Br)Br.[C:5]([C:9](Cl)(Cl)Cl)([F:8])([F:7])[F:6].[OH:13]S(O)(=O)=O.F[C:19](F)(F)[C:20](Cl)=[O:21]>C(O)C>[CH2:20]([O:21][C:9](=[O:13])[C:5]([F:8])([F:7])[F:6])[CH3:19]

Inputs

Step One
Name
HgSO4
Quantity
2 g
Type
reactant
Smiles
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
B(Br)(Br)Br
Step Three
Name
Quantity
93.7 g
Type
reactant
Smiles
C(F)(F)(F)C(Cl)(Cl)Cl
Name
Quantity
4 g
Type
reactant
Smiles
OS(=O)(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(=O)Cl)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OS(=O)(=O)O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C(F)(F)F)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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